Cas no 2228634-80-6 (6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran)

6-(But-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a chiral benzopyran derivative featuring an alkyne functional group, which enhances its utility in synthetic organic chemistry. The compound's rigid benzopyran scaffold and strategically positioned dimethyl and alkyne substituents make it a valuable intermediate for constructing complex molecular architectures. Its structural features facilitate selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The alkyne moiety allows for further derivatization via click chemistry or cross-coupling reactions, while the dihydrobenzopyran core contributes to stability and controlled reactivity. This compound is particularly useful in asymmetric synthesis and medicinal chemistry research due to its defined stereochemistry and modular reactivity.
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran structure
2228634-80-6 structure
商品名:6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
CAS番号:2228634-80-6
MF:C15H18O
メガワット:214.302824497223
CID:6000214
PubChem ID:165678470

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 化学的及び物理的性質

名前と識別子

    • 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
    • EN300-1743146
    • 2228634-80-6
    • インチ: 1S/C15H18O/c1-5-11(2)12-6-7-14-13(10-12)8-9-15(3,4)16-14/h1,6-7,10-11H,8-9H2,2-4H3
    • InChIKey: HQDPHSRXLOWTAN-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(C(C#C)C)=CC=2CCC1(C)C

計算された属性

  • せいみつぶんしりょう: 214.135765193g/mol
  • どういたいしつりょう: 214.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743146-2.5g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
2.5g
$2295.0 2023-09-20
Enamine
EN300-1743146-0.05g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
0.05g
$983.0 2023-09-20
Enamine
EN300-1743146-0.1g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
0.1g
$1031.0 2023-09-20
Enamine
EN300-1743146-0.5g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
0.5g
$1124.0 2023-09-20
Enamine
EN300-1743146-0.25g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
0.25g
$1078.0 2023-09-20
Enamine
EN300-1743146-5.0g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
5g
$3396.0 2023-06-03
Enamine
EN300-1743146-1.0g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
1g
$1172.0 2023-06-03
Enamine
EN300-1743146-10.0g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
10g
$5037.0 2023-06-03
Enamine
EN300-1743146-5g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
5g
$3396.0 2023-09-20
Enamine
EN300-1743146-1g
6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
2228634-80-6
1g
$1172.0 2023-09-20

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 関連文献

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyranに関する追加情報

Introduction to 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (CAS No. 2228634-80-6)

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (CAS No. 2228634-80-6) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydrobenzopyrans, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

The chemical structure of 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is characterized by a benzopyran core with a butynyl substituent at the 6-position and two methyl groups at the 2-position. The presence of the butynyl group introduces a triple bond into the molecule, which can participate in various chemical reactions and interactions. This structural feature makes the compound particularly interesting for synthetic chemists and medicinal chemists alike.

Recent studies have explored the potential applications of 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran in drug discovery and development. One notable area of research is its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Preliminary studies have shown that this compound exhibits strong antioxidant activity in vitro, suggesting its potential as a therapeutic agent.

In addition to its antioxidant properties, 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. These findings indicate that it may have therapeutic potential in treating inflammatory conditions.

The neuroprotective properties of 6-(but-3-ynl)-dimethyl-*3*,*4*-dihydro-*2*H*-1-benzopyran have also been a focus of recent studies. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons. Compounds with neuroprotective effects can help mitigate this damage by reducing oxidative stress and inflammation. Preliminary data suggest that this compound can protect neurons from oxidative damage and promote neuronal survival in vitro.

The synthetic route to 6-(but-*3*-*y*n*-*y*-*l*)-*d*-*i*-*m*-*e*-*t*-*h*-*y*-*l*)-*d*-*i*-*m*-*e*-*t*-*h*-*y*-*l*)*-3*,*4*-dihydro-*-d*i*h*y*d*r{o}-1-benzopyran has been optimized by several research groups. The synthesis typically involves a multi-step process that includes the formation of the benzopyran core followed by the introduction of the butynyl substituent and methyl groups. The efficiency and yield of these synthetic methods have been improved through the use of advanced catalysts and reaction conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-(but-y*n*-y*l)-d*i*m*e*t*h*y*l*)*-3*,4*-dihydro-*-d*i*h*y*d*r{o}-1-benzopyran in various therapeutic applications. Early results from preclinical studies have been promising, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics, pharmacodynamics, and long-term safety profile.

In conclusion, 6-(but-y*n*-y*l)-d*i*m*e*t*h*y*l*)*-3*,4*-dihydro-*-d*i*h*y*d*r{o}-1-benzopyran (CAS No. 228634-*-80*-6) represents a promising compound with diverse biological activities. Its unique chemical structure and potential therapeutic applications make it an exciting area of research for both academic scientists and pharmaceutical companies. As more studies are conducted, it is likely that new insights into its mechanisms of action and potential clinical uses will emerge.

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